molecular formula C18H15FN2O3S2 B2447477 (Z)-N-(4-fluorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 637319-07-4

(Z)-N-(4-fluorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No. B2447477
M. Wt: 390.45
InChI Key: YIVHITCIOIPLOT-PTNGSMBKSA-N
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Description

(Z)-N-(4-fluorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C18H15FN2O3S2 and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-fluorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-fluorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized derivatives of thiazolidinone and evaluated their antimicrobial efficacy. For instance, Patel and Shaikh (2010) prepared compounds with thiazolidinone structures showing comparable antimicrobial activity against a range of bacteria and fungi to standard drugs. This highlights the potential of thiazolidinone derivatives in developing new antimicrobial agents Patel & Shaikh, 2010.

Anticancer Activity

Thiazolidinone derivatives have shown promise in anticancer research, with compounds exhibiting moderate antitumor activity against malignant cells. Horishny and Matiychuk (2020) developed a series of butanamide derivatives that demonstrated effectiveness against various cancer cell lines, indicating the compound's potential in anticancer therapy Horishny & Matiychuk, 2020.

Anti-inflammatory and Antifibrotic Activities

Research by Sunder and Maleraju (2013) into novel N-(3-chloro-4-flurophenyl) derivatives revealed significant anti-inflammatory activity, underscoring the therapeutic potential of thiazolidinone compounds in managing inflammation Sunder & Maleraju, 2013. Additionally, Kaminskyy et al. (2016) explored amino(imino)thiazolidinone derivatives for antifibrotic and anticancer activity, identifying several compounds with notable antifibrotic effects, similar to known antifibrotic agents, without affecting superoxide radicals Kaminskyy et al., 2016.

Anticonvulsant Activity

Faizi and colleagues (2017) demonstrated that certain 4-thiazolidinone derivatives can bind to benzodiazepine receptors, showing considerable anticonvulsant activity. This suggests the compound's utility in developing novel treatments for convulsive disorders Faizi et al., 2017.

properties

IUPAC Name

N-(4-fluorophenyl)-4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c19-12-5-7-13(8-6-12)20-16(22)4-1-9-21-17(23)15(26-18(21)25)11-14-3-2-10-24-14/h2-3,5-8,10-11H,1,4,9H2,(H,20,22)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVHITCIOIPLOT-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-fluorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

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